molecular formula C8H10N4O3 B3727325 N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide

N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide

Cat. No. B3727325
M. Wt: 210.19 g/mol
InChI Key: BZFGUPNWTQRLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide, also known as HPD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPD is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been found to have various biochemical and physiological effects. In cancer cells, N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been found to regulate growth and development, increase chlorophyll content, and improve stress tolerance. In material science, N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been used to synthesize materials with unique properties such as high thermal stability and electrical conductivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide in lab experiments is its high purity and stability. N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are numerous future directions for research involving N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide. One area of research is the development of novel cancer therapies using N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide. Another area of research is the use of N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide as a plant growth regulator to improve crop yields. Additionally, there is potential for the use of N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide in material science to synthesize novel materials with unique properties. Further research is needed to fully understand the mechanism of action of N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide and to explore its potential applications in various fields.

Scientific Research Applications

N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been found to have anticancer properties and has been used to develop novel cancer therapies. In agriculture, N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been used as a plant growth regulator and has been found to improve crop yields. In material science, N,N'-(6-hydroxy-2,4-pyrimidinediyl)diacetamide has been used to synthesize novel materials with unique properties.

properties

IUPAC Name

N-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-4(13)9-6-3-7(15)12-8(11-6)10-5(2)14/h3H,1-2H3,(H3,9,10,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFGUPNWTQRLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=O)NC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(6-hydroxypyrimidine-2,4-diyl)diacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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